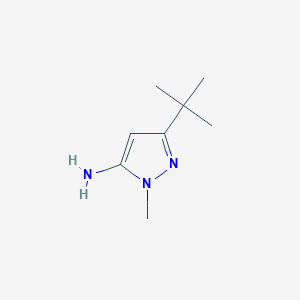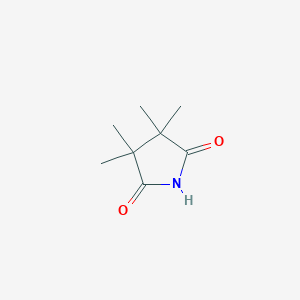
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine, also known as AMPPG, is a guanidine derivative that has been extensively studied for its potential applications in the field of neuroscience. This compound has been shown to modulate the activity of ionotropic glutamate receptors, which are involved in several physiological and pathological processes in the brain.
Mécanisme D'action
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine acts as a selective antagonist of the glutamate receptor subunit GluR2, which is responsible for the majority of AMPA receptor-mediated synaptic transmission in the brain. By blocking the activity of GluR2, 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine reduces the excitability of neurons and modulates synaptic plasticity.
Biochemical and physiological effects:
Studies have shown that 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine can modulate the activity of AMPA receptors in a dose-dependent manner, leading to a reduction in excitatory postsynaptic currents and an increase in paired-pulse facilitation. This suggests that 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine can regulate the strength of synaptic connections in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine has several advantages as a tool compound for neuroscience research. It is highly selective for GluR2, which allows for specific modulation of AMPA receptor activity. Additionally, it is stable and easy to handle, making it suitable for use in a variety of experimental protocols. However, one limitation of 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine is that it may have off-target effects on other ion channels or receptors, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine. One area of interest is the role of GluR2 in neurological disorders such as epilepsy and Alzheimer's disease. By understanding the mechanisms underlying these diseases, researchers may be able to develop new treatments that target GluR2. Additionally, further studies are needed to explore the potential therapeutic applications of 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine in other neurological disorders. Finally, new analogs of 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine may be developed to improve its selectivity and potency, which could lead to more precise modulation of AMPA receptor activity.
Méthodes De Synthèse
The synthesis of 1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine involves the reaction of 4-azido-2-methylbenzenamine with 2-methylphenyl isocyanate, followed by the addition of guanidine hydrochloride. The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine has been widely used as a tool compound in neuroscience research, particularly in the study of ionotropic glutamate receptors. These receptors are involved in synaptic transmission, learning, and memory, and are also implicated in several neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
114828-35-2 |
|---|---|
Nom du produit |
1-(4-Azido-2-methylphenyl)-3-(2-methylphenyl)guanidine |
Formule moléculaire |
C15H16N6 |
Poids moléculaire |
280.33 g/mol |
Nom IUPAC |
2-(4-azido-2-methylphenyl)-1-(2-methylphenyl)guanidine |
InChI |
InChI=1S/C15H16N6/c1-10-5-3-4-6-13(10)18-15(16)19-14-8-7-12(20-21-17)9-11(14)2/h3-9H,1-2H3,(H3,16,18,19) |
Clé InChI |
WDLSCOFOUSBRKH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=NC2=C(C=C(C=C2)N=[N+]=[N-])C)N |
SMILES canonique |
CC1=CC=CC=C1NC(=NC2=C(C=C(C=C2)N=[N+]=[N-])C)N |
Autres numéros CAS |
114828-35-2 |
Synonymes |
1-(4-azido-2-methylphenyl)-3-(2-methylphenyl)guanidine N(3)DTG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



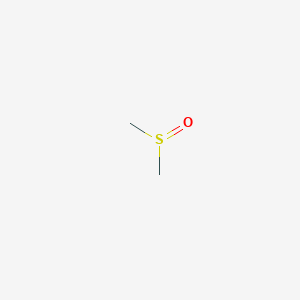
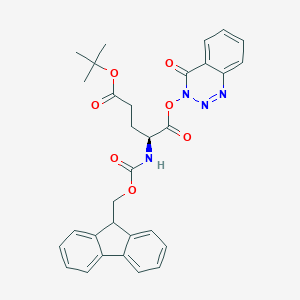
![2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48727.png)
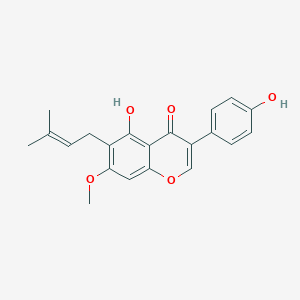
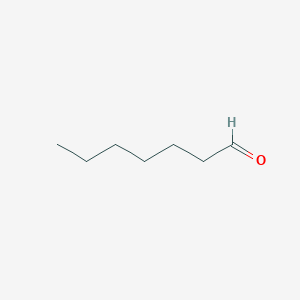

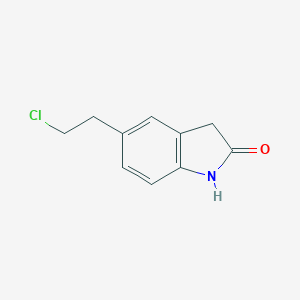

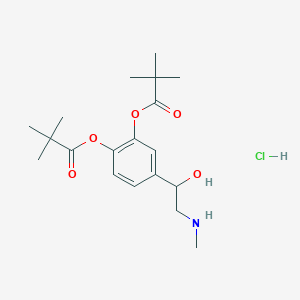
![1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea](/img/structure/B48745.png)
